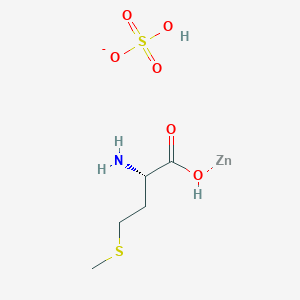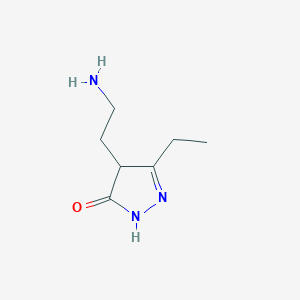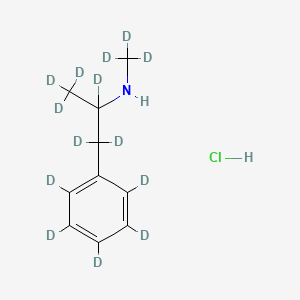
(S)-((2-Amino-4-(methylthio)butanoyl)oxy)zinc(II) hydrogensulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-((2-Amino-4-(methylthio)butanoyl)oxy)zinc(II) hydrogensulfate is a complex compound that combines zinc with an amino acid derivative and a sulfate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-((2-Amino-4-(methylthio)butanoyl)oxy)zinc(II) hydrogensulfate typically involves the reaction of zinc sulfate with a derivative of the amino acid methionine. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the correct formation of the compound. For example, zinc sulfate can be prepared by reacting zinc carbonate with sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using high-purity zinc oxide and sulfuric acid. The process includes steps such as dissolution, filtration, and crystallization to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-((2-Amino-4-(methylthio)butanoyl)oxy)zinc(II) hydrogensulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can convert the compound into different zinc complexes.
Substitution: The amino acid derivative can be substituted with other functional groups, altering the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide (for oxidation), and reducing agents like sodium borohydride. The reactions typically occur under controlled pH and temperature conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce zinc oxide, while substitution reactions can yield various zinc-amino acid complexes .
Wissenschaftliche Forschungsanwendungen
(S)-((2-Amino-4-(methylthio)butanoyl)oxy)zinc(II) hydrogensulfate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its potential role in enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of (S)-((2-Amino-4-(methylthio)butanoyl)oxy)zinc(II) hydrogensulfate involves its interaction with specific molecular targets. Zinc ions play a crucial role in stabilizing the structure of proteins and enzymes, enhancing their activity. The amino acid derivative may interact with cellular pathways, influencing biological processes such as metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc sulfate: A simpler zinc compound used in various applications, including medicine and agriculture.
Zinc oxide: Known for its use in sunscreens and as a catalyst in chemical reactions.
Zinc dithiocarbamate complexes: Used in rubber production and as fungicides.
Uniqueness
(S)-((2-Amino-4-(methylthio)butanoyl)oxy)zinc(II) hydrogensulfate is unique due to its combination of zinc with an amino acid derivative, which imparts specific biological and chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C5H12NO6S2Zn- |
|---|---|
Molekulargewicht |
311.7 g/mol |
IUPAC-Name |
(2S)-2-amino-4-methylsulfanylbutanoic acid;hydrogen sulfate;zinc |
InChI |
InChI=1S/C5H11NO2S.H2O4S.Zn/c1-9-3-2-4(6)5(7)8;1-5(2,3)4;/h4H,2-3,6H2,1H3,(H,7,8);(H2,1,2,3,4);/p-1/t4-;;/m0../s1 |
InChI-Schlüssel |
OGEJTFLDUCUYKI-FHNDMYTFSA-M |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)N.OS(=O)(=O)[O-].[Zn] |
Kanonische SMILES |
CSCCC(C(=O)O)N.OS(=O)(=O)[O-].[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8aH-pyrido[2,3-b]pyrazin-6-one](/img/structure/B12356524.png)
![[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)pentyl] butanoate](/img/structure/B12356532.png)
![Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12356537.png)
![3-bromo-7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12356542.png)
![(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-8(18),9,12(17),13,15-pentaen-11-one](/img/structure/B12356544.png)








![N-({3-[(pyridin-4-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12356595.png)
